Benzeneethanamine, beta-methoxy-N-methyl-
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Overview
Description
Benzeneethanamine, beta-methoxy-N-methyl- is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, beta-methoxy-N-methyl- can be achieved through several methods. One common approach involves the reaction of benzeneethanamine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, beta-methoxy-N-methyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, beta-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce various amines .
Scientific Research Applications
Benzeneethanamine, beta-methoxy-N-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of neurotransmitter analogs and their effects on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, beta-methoxy-N-methyl- involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, N-methyl-: Similar in structure but lacks the methoxy group.
Benzeneethanamine, beta-methyl-: Contains a methyl group at the beta position instead of a methoxy group.
Benzeneethanamine, 4-methoxy-: Has a methoxy group at the para position on the benzene ring.
Uniqueness
Benzeneethanamine, beta-methoxy-N-methyl- is unique due to the presence of both a methoxy group and a methyl group, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
104338-27-4 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-N-methyl-2-phenylethanamine |
InChI |
InChI=1S/C10H15NO/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
KGUBSDKUWJBTCX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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